molecular formula C17H19N3O4S2 B11429023 N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11429023
M. Wt: 393.5 g/mol
InChI Key: ZXKFFTYMUYANSP-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a thienopyrimidine core, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O4S2/c1-20-16(22)15-11(6-7-25-15)19-17(20)26-9-14(21)18-12-8-10(23-2)4-5-13(12)24-3/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)

InChI Key

ZXKFFTYMUYANSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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